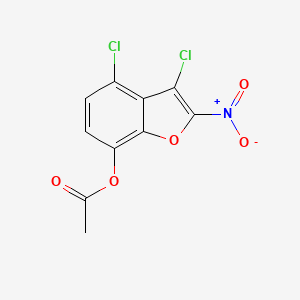
3,4-Dichloro-2-nitrobenzofuran-7-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-2-nitrobenzofuran-7-yl acetate is a chemical compound that belongs to the benzofuran family. Benzofurans are a class of organic compounds that contain a fused benzene and furan ring. This compound is characterized by the presence of two chlorine atoms, a nitro group, and an acetate group attached to the benzofuran core.
Métodos De Preparación
The synthesis of 3,4-Dichloro-2-nitrobenzofuran-7-yl acetate typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 3,4-dichlorobenzofuran, followed by acetylation to introduce the acetate group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The acetylation step can be achieved using acetic anhydride in the presence of a catalyst such as pyridine .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
3,4-Dichloro-2-nitrobenzofuran-7-yl acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives. For example, the nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 3,4-dichloro-2-aminobenzofuran-7-yl acetate, while substitution of the chlorine atoms can lead to various substituted benzofuran derivatives .
Aplicaciones Científicas De Investigación
3,4-Dichloro-2-nitrobenzofuran-7-yl acetate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3,4-Dichloro-2-nitrobenzofuran-7-yl acetate and its derivatives involves interactions with specific molecular targets and pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors involved in disease processes, contributing to its therapeutic potential .
Comparación Con Compuestos Similares
3,4-Dichloro-2-nitrobenzofuran-7-yl acetate can be compared with other benzofuran derivatives, such as 4-Chloro-7-nitrobenzofurazan and 4-Fluoro-7-nitrobenzofurazan. These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties .
4-Chloro-7-nitrobenzofurazan: Known for its use as a fluorescence assay reagent and enzyme inhibitor.
4-Fluoro-7-nitrobenzofurazan: Used in similar applications but with different reactivity and properties due to the presence of a fluorine atom.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical reactivity and biological activity compared to other benzofuran derivatives .
Propiedades
Fórmula molecular |
C10H5Cl2NO5 |
|---|---|
Peso molecular |
290.05 g/mol |
Nombre IUPAC |
(3,4-dichloro-2-nitro-1-benzofuran-7-yl) acetate |
InChI |
InChI=1S/C10H5Cl2NO5/c1-4(14)17-6-3-2-5(11)7-8(12)10(13(15)16)18-9(6)7/h2-3H,1H3 |
Clave InChI |
HVXGQGZCWAEYAP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C2C(=C(C=C1)Cl)C(=C(O2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12879227.png)
![(3aR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12879232.png)
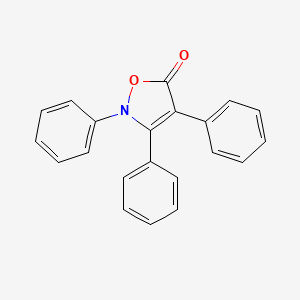
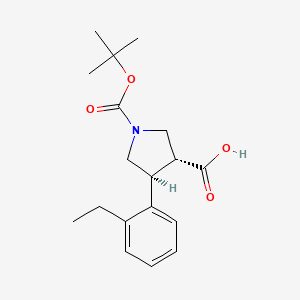
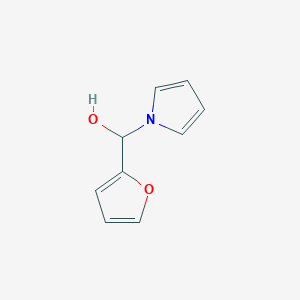


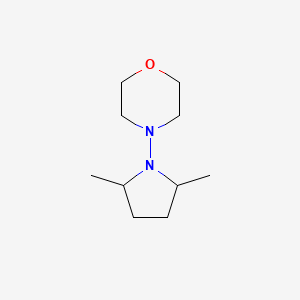
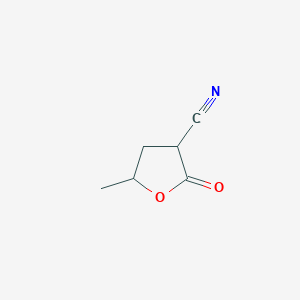
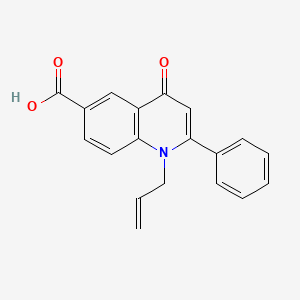
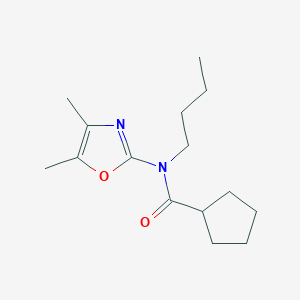
![[3-(1H-Pyrrol-1-yl)phenyl]acetic acid](/img/structure/B12879306.png)
![2-(3-(4-Ethoxy-3,5-dimethoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid](/img/structure/B12879310.png)
![5-(Ethanesulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide](/img/structure/B12879311.png)
